molecular formula H6HgN2+2 B1243460 diamminemercury(II)

diamminemercury(II)

Cat. No. B1243460
M. Wt: 234.65 g/mol
InChI Key: GWMSFRRMDITVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diamminemercury(2+) is a mercury coordination entity.

Scientific Research Applications

Vibrational Spectra and Analysis

Research by Téllez and Díaz (1981) on the vibrational spectra of solid diamminemercury(II) chloride reveals insights into its molecular structure. They found that the spectra could be interpreted assuming D3d symmetry for the [Hg(NH3)2]2+ cations. This work contributes to understanding the structural and spectral properties of diamminemercury(II) compounds (Téllez & Díaz, 1981).

Electron Spin Resonance Spectra

In a study exploring the electron spin resonance spectra of β-diamminecopper(II) halides, Billing, Hathaway, and Tomlinson (1971) discussed the interaction of these compounds with diamminemercury(II) halides. Their research contributes to understanding the electronic and bonding properties of diamminemercury(II) and related compounds (Billing, Hathaway, & Tomlinson, 1971).

DNA Interstrand Cross-Linking and Cytotoxic Properties

Pascoe and Roberts (1974) investigated the interactions between mammalian cell DNA and inorganic platinum compounds, including studies on diamminemercury(II). Their findings on DNA interstrand cross-linking and cytotoxic properties of these compounds are crucial for understanding the biological interactions of diamminemercury(II) (Pascoe & Roberts, 1974).

NMR Kinetic and Mechanistic Studies

Research by Bancroft, Lepre, and Lippard (1990) on the kinetics and mechanism of binding of cis-diamminedichloroplatinum(II) to DNA using NMR spectroscopy provides valuable insights into the binding properties of related diamminemercury(II) compounds (Bancroft, Lepre, & Lippard, 1990).

Synthesis, Characterization, and Antitumor Activity

Galanski, Slaby, Jakupec, and Keppler (2003) discussed the synthesis and characterization of osteotropic diam(m)ineplatinum(II) complexes. Their research on the in vitro antitumor activity of these complexes offers insights into the potential medicinal applications of diamminemercury(II) (Galanski, Slaby, Jakupec, & Keppler, 2003).

DNA Interstrand Cross-Links

In a study by Brabec and Leng (1993), the DNA interstrand cross-links of trans-diamminedichloroplatinum(II) were examined, identifying preferential binding sites. This research contributes to the understanding of how diamminemercury(II) might interact with DNA (Brabec & Leng, 1993).

properties

Molecular Formula

H6HgN2+2

Molecular Weight

234.65 g/mol

IUPAC Name

azane;mercury(2+)

InChI

InChI=1S/Hg.2H3N/h;2*1H3/q+2;;

InChI Key

GWMSFRRMDITVNA-UHFFFAOYSA-N

Canonical SMILES

N.N.[Hg+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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